Cas no 10579-67-6 (2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline)

2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- 1-Propanone,3-chloro-1-(3,4-dihydro-2(1H)-isoquinolinyl)-
- 2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(3-chloro-propionyl)-1,2,3,4-tetrahydro-isoquinoline
- 3-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- N-<3-Chlor-propionyl>-1.2.3.4-tetrahydro-isochinolin
- EN300-157553
- CS-0309108
- GTULEGORBUAEBJ-UHFFFAOYSA-N
- 10579-67-6
- NSC-59438
- FT-0684291
- 3-Chloro-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-propanone
- SCHEMBL5385138
- 3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
- AKOS000145480
- LS-05219
- DTXSID60289157
- NSC59438
- MFCD02973833
- DB-354771
- ALBB-016626
- Isoquinoline, 2-(3-chloro-1-oxopropyl)-1,2,3,4-tetrahydro-
-
- MDL: MFCD02973833
- Renchi: InChI=1S/C12H14ClNO/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2
- Clave inchi: GTULEGORBUAEBJ-UHFFFAOYSA-N
- Sonrisas: C1=CC=C2CN(CCC2=C1)C(=O)CCCl
Atributos calculados
- Calidad precisa: 223.07600
- Masa isotópica única: 223.076
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 232
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 20.3A^2
Propiedades experimentales
- Denso: 1.199
- Punto de ebullición: 390.5°C at 760 mmHg
- Punto de inflamación: 190°C
- índice de refracción: 1.564
- PSA: 20.31000
- Logp: 2.13810
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline Información de Seguridad
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157553-0.05g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 0.05g |
$29.0 | 2023-02-14 | |
Enamine | EN300-157553-0.1g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 0.1g |
$44.0 | 2023-02-14 | |
TRC | B416415-250mg |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline |
10579-67-6 | 250mg |
$ 80.00 | 2022-06-07 | ||
Enamine | EN300-157553-0.5g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 0.5g |
$99.0 | 2023-02-14 | |
Enamine | EN300-157553-2.5g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 2.5g |
$177.0 | 2023-02-14 | |
Enamine | EN300-157553-1.0g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-157553-5.0g |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95% | 5.0g |
$262.0 | 2023-02-14 | |
Enamine | EN300-157553-2500mg |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95.0% | 2500mg |
$177.0 | 2023-09-24 | |
Enamine | EN300-157553-250mg |
3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one |
10579-67-6 | 95.0% | 250mg |
$62.0 | 2023-09-24 | |
Aaron | AR007FMC-250mg |
1-Propanone,3-chloro-1-(3,4-dihydro-2(1H)-isoquinolinyl)- |
10579-67-6 | 95% | 250mg |
$74.00 | 2025-01-23 |
2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline Literatura relevante
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
10579-67-6 (2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline) Productos relacionados
- 1903834-76-3(rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid)
- 2408968-70-5(3-(1-Aminopropan-2-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid)
- 2248303-89-9(4-Formylthiophene-3-sulfonamide)
- 1384070-49-8(Di-tert-butyl 2,2'-(5-nitro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate)
- 1361541-95-8(3-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)pyridine-2-acetonitrile)
- 1946021-39-1(N-methyl-N-(piperidin-3-yl)acetamide hydrochloride)
- 2228637-10-1(1-2-(2-ethynylphenyl)ethylpiperazine)
- 1379362-13-6(4-(3-methylbutylsulfanyl)benzenethiol)
- 1185059-68-0((4-methyl-1H-1,3-benzodiazol-2-yl)methanamine hydrochloride)
- 52605-96-6(2-Chloro-3-methoxypyridine)




